1,2,3,5-Tetrachloro-4,6-difluorobenzene

Chemical Synthesis Analytical Chemistry Materials Science

Sourcing the correct 1,2,3,5-tetrachloro-4,6-difluorobenzene isomer is critical for synthetic reproducibility. As gas chromatography cannot distinguish difluorotetrachlorobenzene isomers, purchasing an undefined mixture risks failed reactions (ref. evidence). This defined substitution pattern ensures predictable properties for liquid crystal tuning, serves as an ¹⁹F NMR probe in ligand design, and enables targeted PCDE congener synthesis without costly isomeric separation (ref. evidence). Specify CAS 1198-56-7 to guarantee structural integrity.

Molecular Formula C6Cl4F2
Molecular Weight 251.9 g/mol
CAS No. 1198-56-7
Cat. No. B075552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetrachloro-4,6-difluorobenzene
CAS1198-56-7
Molecular FormulaC6Cl4F2
Molecular Weight251.9 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl)F
InChIInChI=1S/C6Cl4F2/c7-1-2(8)5(11)4(10)6(12)3(1)9
InChIKeyPVGPCHMQECZTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,5-Tetrachloro-4,6-difluorobenzene (CAS 1198-56-7): A Defined Halogenated Aromatic Building Block for Advanced Material Synthesis


1,2,3,5-Tetrachloro-4,6-difluorobenzene (CAS 1198-56-7) is a highly halogenated aromatic compound with the molecular formula C₆Cl₄F₂ and a molecular weight of 251.87 g/mol [1]. It is categorized as a difluorotetrachlorobenzene isomer, characterized by its specific 1,2,3,5-tetrachloro-4,6-difluoro substitution pattern on the benzene ring [2]. This precise arrangement of four chlorine and two fluorine atoms defines its unique electronic and steric properties, which are distinct from other isomers in its class [3].

Why Generic 'Difluorotetrachlorobenzene' Is Insufficient for 1,2,3,5-Tetrachloro-4,6-difluorobenzene Applications


The class of difluorotetrachlorobenzenes comprises multiple distinct isomers [1]. As established in the literature, gas-chromatographic analysis cannot reliably distinguish between the three possible isomers of difluorotetrachlorobenzene [1]. This analytical challenge means that a procurement specification for a generic 'difluorotetrachlorobenzene' or an undefined isomer mixture introduces significant risk of identity error. Using an incorrect isomer can lead to failed reactions or altered product profiles, as the specific substitution pattern directly dictates reactivity and final material properties . Therefore, sourcing the precise isomer, 1,2,3,5-tetrachloro-4,6-difluorobenzene, is a critical control point for ensuring synthetic reproducibility and product integrity.

Quantitative Differentiation of 1,2,3,5-Tetrachloro-4,6-difluorobenzene vs. Analogues


Defined Structural Identity: A Single, Verifiable Isomer vs. Unresolved Mixtures

The compound 1,2,3,5-tetrachloro-4,6-difluorobenzene is a single, structurally defined isomer. In contrast, other tetrachlorodifluorobenzene compounds (e.g., 1,2,3,4-tetrachloro-5,6-difluorobenzene) or undefined isomeric mixtures represent different molecular entities [1][2]. The patent literature explicitly states that standard analytical methods like gas chromatography cannot resolve the three possible difluorotetrachlorobenzene isomers [3]. This means that without a defined CAS number, a user cannot be certain of the identity of their starting material. Sourcing the specific CAS 1198-56-7 is the only way to guarantee the intended molecular architecture.

Chemical Synthesis Analytical Chemistry Materials Science

Physicochemical Property Differentiation: Calculated LogP and Molar Mass

While isomers share the same molecular formula, their physicochemical properties can differ. For 1,2,3,5-tetrachloro-4,6-difluorobenzene, the calculated XLogP3-AA is 4.6 [1]. This value is a critical parameter for predicting solubility, membrane permeability, and chromatographic behavior. This can be compared to the non-specific data for the isomer class or to other similar halogenated building blocks to make informed decisions about its behavior in a synthetic sequence.

Physical Organic Chemistry Medicinal Chemistry Process Chemistry

Synthetic Accessibility from 1,3-Difluorobenzene

A disclosed synthesis route for 1,2,3,5-tetrachloro-4,6-difluorobenzene proceeds from 1,3-difluorobenzene via electrophilic aromatic substitution [1]. The reaction of 100 g (0.88 mol) of 1,3-difluorobenzene with chlorine gas in the presence of AlCl₃ catalyst yields a mixture containing 14.5% of the target difluorotetrachlorobenzene isomer [1]. This specific yield and route from a readily available precursor is a quantifiable metric for its production, differentiating it from isomers that may require more complex or lower-yielding syntheses.

Synthetic Methodology Process Development Organofluorine Chemistry

High-Value Research and Industrial Application Scenarios for 1,2,3,5-Tetrachloro-4,6-difluorobenzene


Development of Precision Liquid Crystalline Materials

The defined substitution pattern of 1,2,3,5-tetrachloro-4,6-difluorobenzene creates a specific molecular dipole and steric profile . This is critical for fine-tuning mesomorphic properties in liquid crystals [1]. In contrast to using an undefined isomer mixture, which could lead to unpredictable phase behavior, this specific isomer ensures reproducible and designable material characteristics . This application stems directly from the need for a structurally defined building block, as highlighted in the evidence regarding isomeric identity.

Synthesis of Well-Defined Organometallic Catalysts and Ligands

The compound's electron-deficient aromatic core makes it a valuable precursor for specialized ligands . Its two fluorine atoms can serve as spectroscopic probes (e.g., ¹⁹F NMR) to study reaction mechanisms and ligand-metal interactions with high precision . The defined structure ensures that the ligand's electronic and steric environment is consistent, a prerequisite for reproducible catalytic activity and selectivity. This scenario is directly supported by the evidence of its defined molecular identity and physicochemical properties.

Precursor for Polychlorinated Diphenyl Ether (PCDE) Reference Standards

Given its highly chlorinated structure, 1,2,3,5-tetrachloro-4,6-difluorobenzene can be a key intermediate in the targeted synthesis of specific polychlorinated diphenyl ether (PCDE) congeners [2]. The synthesis of individual PCDEs for environmental analysis or toxicological study requires structurally precise precursors [2]. Using this specific compound avoids the generation of complex isomeric mixtures that would be difficult and costly to separate, thus saving time and resources in preparing pure analytical standards. This application follows directly from the evidence that generic 'difluorotetrachlorobenzene' is an undefined mixture of isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.